molecular formula C8H11Cl2FN2O B2814981 3-(2-Fluoropyridin-3-yl)azetidin-3-ol;dihydrochloride CAS No. 2344685-98-7

3-(2-Fluoropyridin-3-yl)azetidin-3-ol;dihydrochloride

Cat. No.: B2814981
CAS No.: 2344685-98-7
M. Wt: 241.09
InChI Key: IKDVXZCPMBWUOT-UHFFFAOYSA-N
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Description

3-(2-Fluoropyridin-3-yl)azetidin-3-ol;dihydrochloride is a chemical compound with the molecular formula C8H9FN2O2HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and contains a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoropyridin-3-yl)azetidin-3-ol;dihydrochloride typically involves the reaction of 2-fluoropyridine with azetidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is typically purified using methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoropyridin-3-yl)azetidin-3-ol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(2-Fluoropyridin-3-yl)azetidin-3-ol;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluoropyridin-3-yl)azetidin-3-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and specificity, while the azetidine ring can modulate the compound’s overall reactivity and stability. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloropyridin-3-yl)azetidin-3-ol;dihydrochloride
  • 3-(2-Bromopyridin-3-yl)azetidin-3-ol;dihydrochloride
  • 3-(2-Methylpyridin-3-yl)azetidin-3-ol;dihydrochloride

Uniqueness

3-(2-Fluoropyridin-3-yl)azetidin-3-ol;dihydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-(2-fluoropyridin-3-yl)azetidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O.2ClH/c9-7-6(2-1-3-11-7)8(12)4-10-5-8;;/h1-3,10,12H,4-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDVXZCPMBWUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=C(N=CC=C2)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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